Cas no 2060523-85-3 ((Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine)

(Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine structure
2060523-85-3 structure
Product Name:(Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine
CAS No:2060523-85-3
MF:C13H22N4O
MW:250.339982509613
MDL:MFCD30500891
CID:5183564
PubChem ID:165438184
Update Time:2025-07-22

(Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine Chemical and Physical Properties

Names and Identifiers

    • 2-Butanamine, 2-methyl-N-[[1-[(tetrahydro-3-furanyl)methyl]-1H-1,2,3-triazol-4-yl]methylene]-
    • (Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine
    • MDL: MFCD30500891
    • Inchi: 1S/C13H22N4O/c1-4-13(2,3)14-7-12-9-17(16-15-12)8-11-5-6-18-10-11/h7,9,11H,4-6,8,10H2,1-3H3
    • InChI Key: XJIUYQYPERHMKH-UHFFFAOYSA-N
    • SMILES: CC(C)(N=CC1=CN(CC2CCOC2)N=N1)CC

(Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine Pricemore >>

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Additional information on (Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine

Introduction to (Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine and CAS No. 2060523-85-3

Compound with the CAS number 2060523-85-3 and the product name (Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The intricate molecular architecture of this compound, featuring a combination of aliphatic and heterocyclic moieties, makes it a promising candidate for further exploration in drug discovery and development.

The molecular structure of (Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine consists of a complex interplay of functional groups. The presence of a triazole ring and an oxolane moiety introduces unique electronic and steric properties that can influence its interactions with biological targets. These features are particularly intriguing for researchers seeking to develop novel therapeutic agents with enhanced binding affinity and selectivity.

In recent years, there has been a growing interest in the development of compounds that incorporate heterocyclic scaffolds due to their diverse biological activities. The triazole moiety, in particular, has been extensively studied for its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The incorporation of this group into the molecular framework of our compound suggests that it may exhibit similar biological properties, making it a valuable asset in the search for new drugs.

The oxolane ring adds another layer of complexity to the compound's structure. This cyclic ether is known for its ability to stabilize reactive intermediates and enhance metabolic stability, which are crucial factors in drug design. By combining these structural elements, the compound may exhibit improved pharmacokinetic properties, such as longer half-life and reduced susceptibility to degradation by metabolic enzymes.

One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The unique combination of functional groups suggests that it may interact with specific biological targets in a way that conventional drugs do not. This could lead to the discovery of new treatments for various diseases, including those that are currently difficult to treat with existing medications.

The synthesis of (Z)-(2-methylbutan-2-yl)({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)amine presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Researchers have employed various techniques, including transition metal-catalyzed reactions and protecting group strategies, to achieve the desired molecular architecture.

The stereochemistry of this compound is also an important consideration. The (Z)-configuration indicates that the two substituents are arranged on opposite sides of a double bond, which can significantly impact its biological activity. Understanding and controlling stereochemistry is crucial for optimizing drug efficacy and minimizing side effects.

In conclusion, the compound with CAS number 2060523-85-3 represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery make it a promising candidate for further research. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the development of new therapies for various diseases.

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